4-((3,5-Dimethylisoxazol-4-yl)methoxy)benzene-1-sulfonyl chloride
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Overview
Description
4-((3,5-Dimethylisoxazol-4-yl)methoxy)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C12H12ClNO4S. It is a derivative of benzenesulfonyl chloride, featuring a 3,5-dimethylisoxazole moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,5-Dimethylisoxazol-4-yl)methoxy)benzene-1-sulfonyl chloride typically involves the reaction of 4-hydroxybenzenesulfonyl chloride with 3,5-dimethylisoxazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors might be employed to enhance efficiency and safety in large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-((3,5-Dimethylisoxazol-4-yl)methoxy)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, forming sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction: The isoxazole ring can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
4-((3,5-Dimethylisoxazol-4-yl)methoxy)benzene-1-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-((3,5-Dimethylisoxazol-4-yl)methoxy)benzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives. This reactivity is exploited in various chemical transformations and modifications of biomolecules .
Comparison with Similar Compounds
Similar Compounds
4-((3,5-Dimethylisoxazol-4-yl)methoxy)benzoic acid: Similar structure but with a carboxylic acid group instead of a sulfonyl chloride.
3,5-Dimethylisoxazole-4-boronic acid pinacol ester: Contains the same isoxazole moiety but with a boronic acid ester group.
4-(Bromomethyl)-3,5-dimethylisoxazole: Features a bromomethyl group instead of the methoxybenzene sulfonyl chloride.
Uniqueness
4-((3,5-Dimethylisoxazol-4-yl)methoxy)benzene-1-sulfonyl chloride is unique due to its combination of a sulfonyl chloride group with a 3,5-dimethylisoxazole moiety. This unique structure imparts specific reactivity and properties that are valuable in synthetic chemistry and various research applications .
Properties
IUPAC Name |
4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO4S/c1-8-12(9(2)18-14-8)7-17-10-3-5-11(6-4-10)19(13,15)16/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBLNQMECZMFNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)COC2=CC=C(C=C2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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